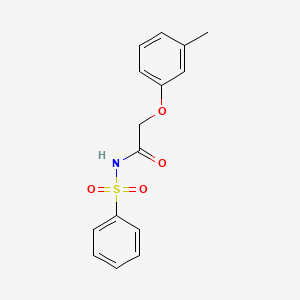
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propylcyclohexyl group, and a benzamide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide typically involves the reaction of 2-chloroaniline with 4-(4-propylcyclohexyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-4-(4-methylcyclohexyl)benzamide
- N-(2-chlorophenyl)-4-(4-ethylcyclohexyl)benzamide
- N-(2-chlorophenyl)-4-(4-butylcyclohexyl)benzamide
Uniqueness
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide is unique due to its specific propylcyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
313497-62-0 |
|---|---|
Fórmula molecular |
C22H26ClNO |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-4-(4-propylcyclohexyl)benzamide |
InChI |
InChI=1S/C22H26ClNO/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22(25)24-21-7-4-3-6-20(21)23/h3-4,6-7,12-17H,2,5,8-11H2,1H3,(H,24,25) |
Clave InChI |
HVXRVWXAWGYDGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-Dimethoxybenzoyl)amino]hexanoic acid](/img/structure/B11707715.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)


![(4Z)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707728.png)
![1-[3-Methoxy-3,5-di(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-1-yl)cyclohexyl]-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B11707734.png)

![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)
![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)
